molecular formula C9H16O3 B14414215 3-[2-(1-Ethoxyethoxy)ethoxy]prop-1-yne CAS No. 83236-01-5

3-[2-(1-Ethoxyethoxy)ethoxy]prop-1-yne

Cat. No.: B14414215
CAS No.: 83236-01-5
M. Wt: 172.22 g/mol
InChI Key: DTINVXJFSMAMFG-UHFFFAOYSA-N
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Description

3-[2-(1-Ethoxyethoxy)ethoxy]prop-1-yne is an organic compound with the molecular formula C9H16O3. It is characterized by the presence of a prop-1-yne group attached to a 3-[2-(1-ethoxyethoxy)ethoxy] substituent. This compound is part of the alkyne family, which is known for its carbon-carbon triple bonds .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(1-Ethoxyethoxy)ethoxy]prop-1-yne typically involves the reaction of propargyl alcohol with ethylene oxide in the presence of a base such as potassium hydroxide. The reaction proceeds through the formation of an intermediate, which is then treated with ethyl iodide to yield the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and product quality.

Chemical Reactions Analysis

Types of Reactions

3-[2-(1-Ethoxyethoxy)ethoxy]prop-1-yne undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Catalysts such as palladium on carbon (Pd/C) and hydrogen gas (H2) are typically used.

    Substitution: Reagents like sodium hydride (NaH) and alkyl halides are commonly employed.

Major Products Formed

    Oxidation: Aldehydes and carboxylic acids.

    Reduction: Alkenes and alkanes.

    Substitution: Various substituted alkynes depending on the nucleophile used.

Scientific Research Applications

3-[2-(1-Ethoxyethoxy)ethoxy]prop-1-yne has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-[2-(1-Ethoxyethoxy)ethoxy]prop-1-yne involves its interaction with various molecular targets. The triple bond in the alkyne group is highly reactive and can participate in cycloaddition reactions, forming cyclic compounds. These reactions often involve the formation of reactive intermediates, which can further interact with other molecules, leading to the desired products .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[2-(1-Ethoxyethoxy)ethoxy]prop-1-yne is unique due to its specific substitution pattern, which imparts distinct chemical properties. The presence of multiple ethoxy groups increases its solubility in organic solvents and enhances its reactivity in various chemical reactions. This makes it a valuable compound in synthetic chemistry and industrial applications.

Properties

CAS No.

83236-01-5

Molecular Formula

C9H16O3

Molecular Weight

172.22 g/mol

IUPAC Name

3-[2-(1-ethoxyethoxy)ethoxy]prop-1-yne

InChI

InChI=1S/C9H16O3/c1-4-6-10-7-8-12-9(3)11-5-2/h1,9H,5-8H2,2-3H3

InChI Key

DTINVXJFSMAMFG-UHFFFAOYSA-N

Canonical SMILES

CCOC(C)OCCOCC#C

Origin of Product

United States

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